molecular formula C12H22N4 B13632370 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine

Cat. No.: B13632370
M. Wt: 222.33 g/mol
InChI Key: CQTQAQXFVYJOMY-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine is a cyclohexane derivative functionalized with a substituted 1,2,4-triazole ring and an ethyl group. Its structure combines a hydrophobic cyclohexane core with a heterocyclic triazole moiety, which may serve as a bioisostere for other nitrogen-containing heterocycles in medicinal chemistry.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine

InChI

InChI=1S/C12H22N4/c1-4-10-5-7-12(13,8-6-10)11-15-14-9(2)16(11)3/h10H,4-8,13H2,1-3H3

InChI Key

CQTQAQXFVYJOMY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C2=NN=C(N2C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the ethylcyclohexanamine group via substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The triazole ring and the ethylcyclohexanamine moiety can undergo nucleophilic or electrophilic substitution reactions, forming various derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve desired products.

Scientific Research Applications

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethylcyclohexanamine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula (Calculated) Molecular Weight (g/mol) Notable Features
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine (Target) 4,5-Dimethyltriazole, 4-ethylcyclohexane C₁₂H₂₁N₅ 235.33 Ethyl group enhances lipophilicity
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine 4-Methyltriazole, unsubstituted cyclohexane C₉H₁₄N₄ 178.24 Lacks ethyl group; simpler substitution
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine 4,5-Dimethyltriazole, ethyl-piperazine C₁₀H₁₈N₆ 222.29 Piperazine ring introduces basicity
4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine 4,5-Dimethyltriazole, methylpyrazole C₈H₁₂N₆ 192.22 Pyrazole ring; lower molecular weight
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Piperazine, methyl group C₁₁H₂₂N₃ 196.31 Piperazine substituent; stereospecific
Key Observations:
  • Bioisosteric Potential: The triazole moiety in the target compound may mimic imidazole or other heterocycles, as seen in kinase inhibitors .
  • Steric Effects : The cyclohexane ring in the target compound provides conformational rigidity, whereas piperazine derivatives offer flexibility and basicity.
Triazole-Containing Analogs
  • 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1247232-31-0): Exhibits a pyrazole ring fused to the triazole, which may influence binding to ATP pockets in kinases. Purity is reported as 98%, with characterization via NMR and LC-MS . Compared to the target compound, this analog has a lower molecular weight (192.22 vs.
Cyclohexylamine Derivatives
  • Stereochemistry (1S,4S) is critical for activity, suggesting the target compound’s ethyl group may similarly influence stereoselective interactions.
Piperazine Analogs
  • 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine :
    • The piperazine ring introduces two basic nitrogen atoms, enhancing solubility in acidic environments. This contrasts with the target compound’s cyclohexane, which may favor hydrophobic binding pockets .

Data Table: Comparative Physicochemical Properties

Property Target Compound 4-(4-Methyltriazole)cyclohexan-1-amine Piperazine Analog Pyrazole-Triazole Hybrid
Molecular Weight 235.33 178.24 222.29 192.22
LogP (Predicted) ~2.5 (highly lipophilic) ~1.8 ~1.2 ~1.5
Key Functional Groups Ethyl, triazole Methyl, triazole Piperazine, triazole Pyrazole, triazole
Potential Applications Kinase inhibition Intermediate synthesis Receptor modulation Heterocyclic scaffold

Biological Activity

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine is C12H18N4C_{12}H_{18}N_4. The compound features a triazole ring that is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. A study demonstrated that similar triazole compounds have a minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 8 to 32 µg/mL .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were reported to be as low as 6.2 µM for HCT116 cells . This suggests that 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine may also possess similar anticancer properties.

Enzyme Inhibition

Triazole compounds are known to act as enzyme inhibitors. Specifically, they have been reported to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

The biological activity of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine may be attributed to its ability to interact with various biological targets:

  • DNA Interaction : Triazoles can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Binding : The compound may bind to active sites of enzymes like AChE or other metabolic enzymes, inhibiting their function.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can modulate oxidative stress pathways, contributing to their anticancer effects.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives:

StudyCompoundActivityFindings
Triazole derivativeAntimicrobialMIC against E. coli: 16 µg/mL
Triazole derivativeAnticancerIC50 against MCF-7: 27.3 µM
Triazole derivativeEnzyme inhibitionAChE inhibition observed

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